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For Researchers, Scientists, and Drug Development Professionals

Introduction
AZD5213 is a potent and selective histamine H3 receptor antagonist and inverse agonist that

was developed for the potential treatment of various neurological and psychiatric disorders.

The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of

histamine and other neurotransmitters in the central nervous system. Antagonism of this

receptor is hypothesized to enhance neurotransmitter release, thereby offering potential

therapeutic benefits. This technical guide provides an in-depth overview of the safety and

tolerability profile of AZD5213 as established in early-phase clinical studies. The data

presented herein is intended to inform researchers, scientists, and drug development

professionals on the key safety considerations for this compound.

Core Safety and Tolerability Findings
Across early-stage clinical trials, AZD5213 was generally administered orally to healthy

volunteers in single ascending dose (SAD) and multiple ascending dose (MAD) studies. The

most frequently observed and dose-limiting adverse effects were related to sleep disturbances.
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The following tables summarize the key quantitative data on adverse events (AEs) observed in

the early clinical development of AZD5213.

Table 1: Summary of Single Ascending Dose (SAD)
Study in Healthy Volunteers (Study D3030C00001)

Dose Group
Number of
Subjects
(AZD5213/Placebo)

Most Frequent
Adverse Events

Key Tolerability
Findings

0.1 mg - 20 mg
6 per cohort / 2 per

cohort

Mild to moderate

nausea, headache

Generally well-

tolerated.

30 mg - 80 mg
6 per cohort / 2 per

cohort

Night sweats, nausea,

sleep disturbance,

feeling hot[1]

Increased frequency

of adverse events

observed.

50 mg 6

Worsening of sleep

quality reported as a

"difficult night" by 83%

of volunteers.[1]

Dose at which

significant sleep

disturbance became

prominent.

80 mg 6

Sleep rated as

"difficult" by 33% and

"very poor" by 50% of

volunteers.[1]

Considered not

tolerated due to the

high incidence and

severity of sleep-

related AEs.[1]

Table 2: Summary of Multiple Ascending Dose (MAD)
Study in Healthy Volunteers

Dose Regimen Duration
Most Frequent and
Dose-Limiting
Adverse Events

Other Common
Adverse Events

Up to 18 mg once

daily
10 days

Sleep disorder, night

sweats, decreased

quantity and quality of

sleep.[2]

Mild to moderate

nausea, headache.[2]
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Experimental Protocols
Single Ascending Dose (SAD) Study in Healthy
Volunteers (Study D3030C00001)

Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.[1]

Participants: Healthy male and non-fertile female volunteers.[1]

Dose Cohorts: Single oral doses of 0.1, 0.3, 1, 2.5, 5, 10, 20, 30, 50, and 80 mg of AZD5213
or placebo were administered to sequential cohorts of subjects.[1]

Safety Assessments: Safety and tolerability were the primary objectives. Assessments

included the monitoring of adverse events, vital signs, electrocardiograms (ECGs), and

clinical laboratory tests (hematology and clinical chemistry).[1]

Positron Emission Tomography (PET) Study in Healthy
Male Volunteers (NCT01194986)

Study Design: An open-label study to assess the brain histamine H3 receptor occupancy of

AZD5213 using the radioligand [¹¹C]GSK189254.[3]

Participants: Healthy young male volunteers.[3]

Dosing: Single oral doses of AZD5213 ranging from 0.05 mg to 30 mg were administered.[3]

Methodology: PET scans were conducted at baseline and after AZD5213 administration to

measure receptor occupancy. Blood samples were collected to determine the plasma

concentration of AZD5213. The relationship between plasma concentration and receptor

occupancy was then modeled.[3]

Safety Assessments: Standard safety monitoring, including recording of adverse events, was

performed throughout the study.
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To visually represent the mechanisms and processes involved in the clinical evaluation of

AZD5213, the following diagrams have been generated using the DOT language.
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Figure 1: Simplified signaling pathway of AZD5213 as a histamine H3 receptor antagonist.
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Figure 2: High-level workflow of the Single Ascending Dose (SAD) clinical trial for AZD5213.
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Conclusion
The early-stage clinical studies of AZD5213 have established a safety and tolerability profile

that is primarily characterized by dose-dependent, sleep-related adverse events. Single doses

up to 20 mg were generally well-tolerated in healthy volunteers, with higher doses leading to an

increased incidence of sleep disturbance, night sweats, and nausea. The 80 mg single dose

was deemed not tolerated. In multiple-dose studies, sleep-related AEs were also the dose-

limiting factor. These findings are consistent with the mechanism of action of a histamine H3

receptor antagonist, which is known to promote wakefulness. The information compiled in this

guide provides a foundational understanding of the safety profile of AZD5213 for professionals

in the field of drug development and neuroscience research. Further investigation in patient

populations is necessary to fully characterize the benefit-risk profile of this compound for any

specific indication.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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